![molecular formula C21H15Cl2N3S B2354341 3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole CAS No. 453525-88-7](/img/structure/B2354341.png)
3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole, commonly known as DBT, is an organic compound that has been used in a variety of scientific research applications. It is a triazole derivative, which is a type of heterocyclic aromatic compound. DBT has been used in various laboratory experiments due to its unique properties, such as its low toxicity and its ability to form strong bonds with other molecules.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
3-[(3,4-Dichlorobenzyl)Sulfanyl]-4,5-Diphenyl-4H-1,2,4-Triazole, as a part of the 1,2,4-triazole-3-thiols family, plays a role in various chemical syntheses. Studies show the alkylation, aminomethylation, and cyanoethylation of triazole-3-thiols, leading to new 3-sulfanyl-1,2,4-triazoles (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016). Such modifications could be vital in developing novel compounds with specific properties or activities.
Corrosion Inhibition
Research has demonstrated the effectiveness of certain 1,2,4-triazole derivatives as corrosion inhibitors. For instance, 4H-triazole derivatives have shown substantial efficiency in protecting mild steel against corrosion in acidic environments (Bentiss et al., 2007), (Lagrenée et al., 2002). This application is crucial in industries where metal parts are exposed to corrosive substances.
Anticancer Activity
Some 1,2,4-triazole derivatives have been explored for their potential anticancer properties. A study involving the synthesis and evaluation of etodolac-thioether derivatives as potent methionine aminopeptidase inhibitors demonstrated significant cytotoxicity against various cancer cell lines (Çoruh et al., 2018). This suggests that 1,2,4-triazole derivatives could be promising candidates for developing new anticancer drugs.
Fungicidal Activity
The fungicidal potential of 1,2,4-triazole derivatives has been noted in some studies. For instance, novel synthesized derivatives of 1,2,4-triazoles displayed fungicidal activity, indicating their potential use in agriculture or pharmaceuticals (El-Telbani, Swellem, & Nawwar, 2007).
Antibacterial and Antifungal Properties
1,2,4-Triazole derivatives have also shown promising antibacterial and antifungal activities. A study synthesizing new 1,2,4-triazole derivatives confirmed their efficacy against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (Wang, Wan, & Zhou, 2010).
Propiedades
IUPAC Name |
3-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-diphenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3S/c22-18-12-11-15(13-19(18)23)14-27-21-25-24-20(16-7-3-1-4-8-16)26(21)17-9-5-2-6-10-17/h1-13H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVODLTKVGMKCSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-dichlorobenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

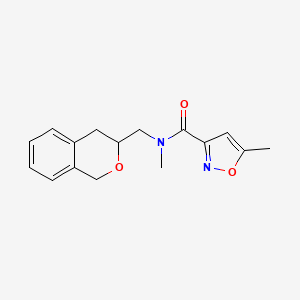
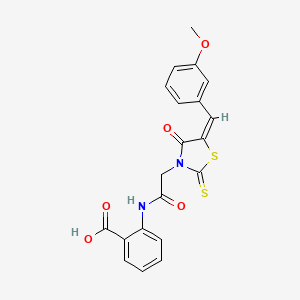
![Ethyl 3-[(tert-butoxy)amino]propanoate](/img/structure/B2354263.png)
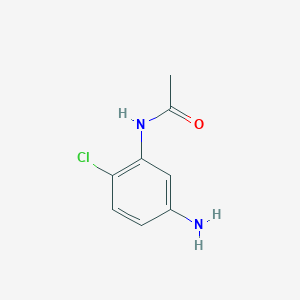
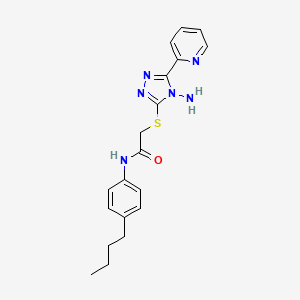
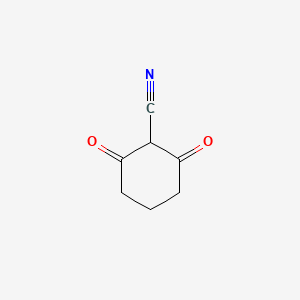
![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
![1-[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2354271.png)
![N-(2-furylmethyl)-2-[(6-methyl-7-oxo-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/structure/B2354273.png)
![2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2354276.png)
![2-(Difluoromethyl)imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B2354278.png)
![Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate](/img/structure/B2354279.png)
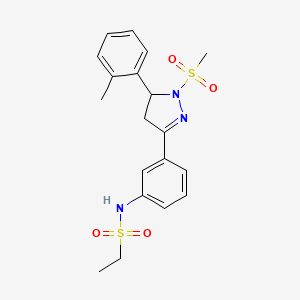
![6-((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2354281.png)